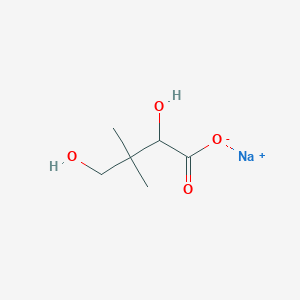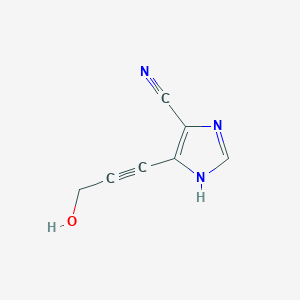
N,N'-Diméthylthiourée
Vue d'ensemble
Description
N,N’-Dimethylthiourea is an organosulfur compound with the chemical formula CH₃NHCSNHCH₃. It is a derivative of thiourea, where both hydrogen atoms attached to the nitrogen atoms are replaced by methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity .
Applications De Recherche Scientifique
N,N’-Dimethylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of peptides and thiol-containing compounds.
Biology: It serves as a scavenger of reactive oxygen species, protecting cells from oxidative damage.
Medicine: It has potential therapeutic applications due to its antioxidant properties.
Industry: It is used in the production of fine chemicals and as a modifier in separation processes.
Mécanisme D'action
Target of Action
N,N’-Dimethylthiourea (DMTU) primarily targets reactive oxygen species (ROS) in various biological systems . ROS are chemically reactive molecules containing oxygen, which play crucial roles in cell signaling and homeostasis. This is where DMTU comes into play, acting as a scavenger of these harmful ROS .
Mode of Action
DMTU acts as a scavenger of hydroxyl radicals (•OH), one of the ROS, and blocks •OH production by activated neutrophils in vitro . It interacts with these radicals, neutralizing them and preventing them from causing further damage to the cells .
Biochemical Pathways
The primary biochemical pathway affected by DMTU is the oxidative stress pathway. Oxidative stress occurs when there’s an imbalance between the production of free radicals and the ability of the body to counteract or detoxify their harmful effects through neutralization by antioxidants. DMTU, being a ROS scavenger, helps restore this balance by neutralizing the hydroxyl radicals .
Pharmacokinetics
Given its role as a ros scavenger and its observed effects in various biological systems, it can be inferred that it is likely to have good bioavailability and can distribute effectively within the system where it exerts its antioxidant effects .
Result of Action
The primary result of DMTU’s action is the reduction of oxidative stress within cells. By scavenging hydroxyl radicals, DMTU prevents these radicals from causing damage to cellular structures, proteins, and DNA . This can help prevent a variety of pathological conditions that are associated with oxidative stress, including inflammation, cardiovascular diseases, and cancer .
Action Environment
The efficacy and stability of DMTU can be influenced by various environmental factors. For instance, the presence of other antioxidants can potentially enhance the ROS scavenging activity of DMTU. On the other hand, factors that increase ROS production, such as exposure to toxins or radiation, could potentially overwhelm the antioxidant capacity of DMTU, reducing its effectiveness .
Analyse Biochimique
Biochemical Properties
N,N’-Dimethylthiourea plays a significant role in biochemical reactions. It acts as a scavenger of hydroxyl radicals, blocking their production by activated neutrophils in vitro . This interaction with hydroxyl radicals highlights its role in mitigating oxidative stress .
Cellular Effects
N,N’-Dimethylthiourea exerts protective effects on cells, particularly against oxidative stress-induced damage. For instance, it has been shown to protect against water-immersion restraint stress-induced gastric mucosal lesions in rats . This suggests that N,N’-Dimethylthiourea can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N,N’-Dimethylthiourea primarily involves its antioxidant action. By scavenging hydroxyl radicals, it prevents the oxidative damage these radicals can cause to biomolecules, including proteins, lipids, and DNA . This can lead to changes in gene expression and cellular function .
Metabolic Pathways
N,N’-Dimethylthiourea is involved in the metabolic pathways related to oxidative stress. By scavenging hydroxyl radicals, it can influence the balance of reactive oxygen species in cells .
Subcellular Localization
Given its role as a hydroxyl radical scavenger, it is likely to be found wherever these radicals are produced, such as in the mitochondria during cellular respiration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N’-Dimethylthiourea can be synthesized through the reaction of dimethylamine with carbon disulfide, followed by the addition of hydrogen peroxide. The reaction proceeds as follows: [ \text{CS}_2 + 2 \text{CH}_3\text{NH}_2 \rightarrow (\text{CH}_3\text{NH})_2\text{CS} ] This reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, N,N’-Dimethylthiourea is produced using similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Dimethylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylurea.
Reduction: It can be reduced to form dimethylamine and hydrogen sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.
Major Products Formed:
Oxidation: Dimethylurea.
Reduction: Dimethylamine and hydrogen sulfide.
Substitution: Various substituted thiourea derivatives.
Comparaison Avec Des Composés Similaires
Thiourea: The parent compound, differing by the presence of hydrogen atoms instead of methyl groups.
N,N’-Diethylthiourea: Similar structure but with ethyl groups instead of methyl groups.
N,N’-Diphenylthiourea: Contains phenyl groups instead of methyl groups.
Uniqueness: N,N’-Dimethylthiourea is unique due to its specific reactivity and antioxidant properties. The presence of methyl groups enhances its solubility and reactivity compared to thiourea. Its ability to scavenge reactive oxygen species makes it particularly valuable in biological and medical research .
Propriétés
IUPAC Name |
1,3-dimethylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2S/c1-4-3(6)5-2/h1-2H3,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCDUOXHFNUCKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042191 | |
| Record name | N,N'-Dimethylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
534-13-4 | |
| Record name | N,N′-Dimethylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=534-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Dimethylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-DIMETHYLTHIOUREA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiourea, N,N'-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Dimethylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-2-thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N'-DIMETHYLTHIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P30PMD17W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B139290.png)

![Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B139298.png)









![Imidazo[2,1-b]thiazole-6-carboxylic acid, 2,3-dihydro-, ethyl ester (9CI)](/img/structure/B139332.png)
